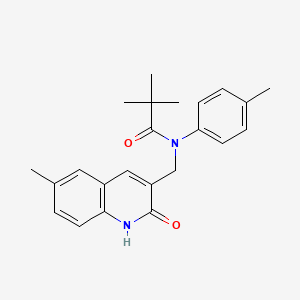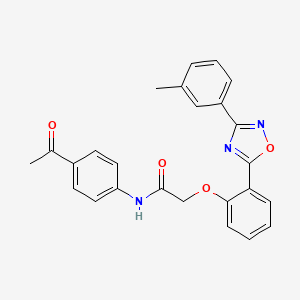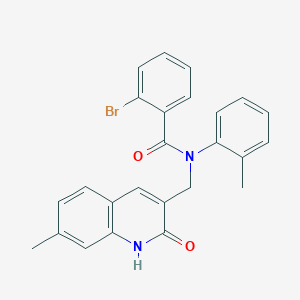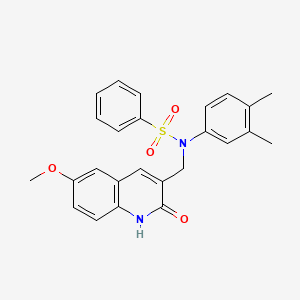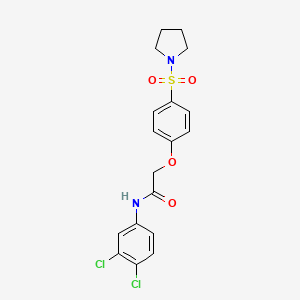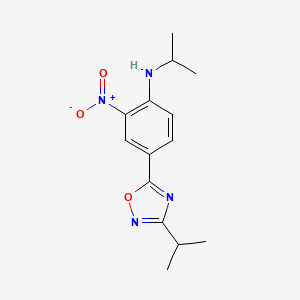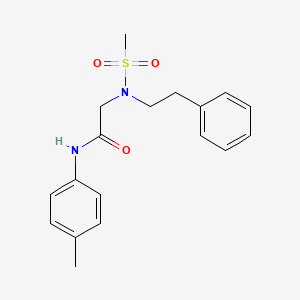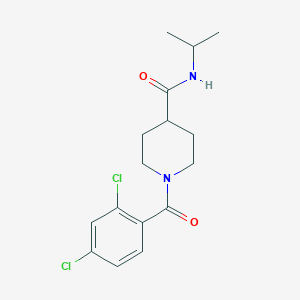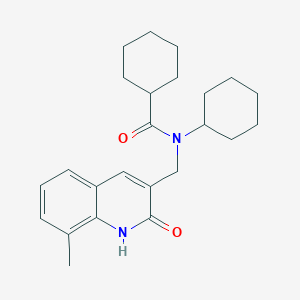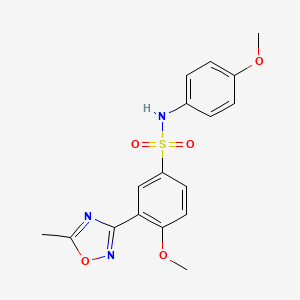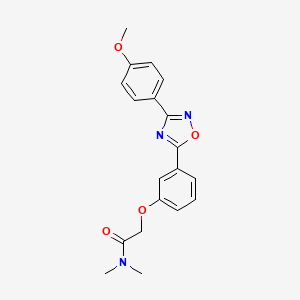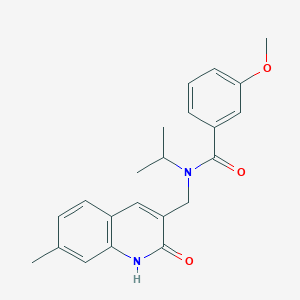
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, also known as HM-3, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling and growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide also has some limitations, including its high cost and limited availability. Additionally, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential applications in various fields. Additionally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is a promising compound that has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. With continued research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide and its derivatives may lead to the discovery of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline-3-carboxylic acid with isopropylamine to form the intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride to obtain the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide. The purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide can be improved by using various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been studied for its potential neuroprotective effects and has shown promising results in animal models of Parkinson's disease. In infectious diseases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have antibacterial and antiviral effects.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)17-6-5-7-19(12-17)27-4)13-18-11-16-9-8-15(3)10-20(16)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDFTMHQWSGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)

